molecular formula C8H8N2O B1604554 Indoline, 1-nitroso- CAS No. 7633-57-0

Indoline, 1-nitroso-

Cat. No.: B1604554
CAS No.: 7633-57-0
M. Wt: 148.16 g/mol
InChI Key: QVXPAHMYCSEIMA-UHFFFAOYSA-N
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Description

“Indoline, 1-nitroso-” is a chemical compound with the molecular formula C8H8N2O . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Molecular Structure Analysis

The structure of “Indoline, 1-nitroso-” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The InChI key for this compound is QVXPAHMYCSEIMA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The molecular weight of “Indoline, 1-nitroso-” is 148.16 g/mol . It has a topological polar surface area of 32.7 Ų . The compound is considered to have a complexity of 160 .

Scientific Research Applications

Electrolytic Synthesis

  • Electrolysis for N-Amino 2-Methyl Indoline Preparation: The electrochemical reduction of N-nitroso 2-methyl indoline to N-amino 2-methyl indoline is achieved using a unique method of continuous electrolysis with porous electrodes. This approach is notable for addressing the instability issues of the starting material and the formed hydrazine during the process (Jacob, Moinet, & Tallec, 1983).

Bioactive Compound Synthesis

  • Cytotoxic Activity in Cancer Research: Indoline derivatives have been synthesized and evaluated for cytotoxic effects on osteosarcoma and human embryonic kidney cells. Notably, a specific indoline derivative displayed effective cytotoxic activity and induced apoptosis, suggesting its potential as an anti-cancer agent (Doan et al., 2016).

Chemical Synthesis and Applications

  • Preparation of N-Hydroxy- and N-O-Protected Hydroxyindoles: The thermal reaction between nitrosoarenes and alkynes under alkylating conditions allows for the generation of various N-O-protected hydroxyindoles, offering a route to synthesize bioactive compounds and other indole derivatives (Ieronimo et al., 2013).

Organic Chemistry Research

  • Enantioselective Synthesis in Organic Chemistry: The thiourea-catalyzed enantio- and diastereoselective additions of oxindoles to nitroolefins, as demonstrated in the formal synthesis of (+)-physostigmine, showcase the importance of indoline derivatives in asymmetric synthesis in organic chemistry (Bui, Syed, & Barbas, 2009).

Electro-Optical Applications

  • Photoelectrochemical Behavior in Electro-Optical Devices: The study of 1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-indoline) in photoelectrochemical contexts reveals its potential in the construction of multi-functional electro-optical molecular devices (Zhi, Baba, Hashimoto, & Fujishima, 1995).

Transnitrosation Chemical Processes

  • Transnitrosation in Chemical Synthesis: The process of transnitrosation, where nitroso groups are transferred from aromatic N-nitroso compounds to other molecules like indoline, is a crucial reaction mechanism in the synthesis of various N-nitroso derivatives (Tanno, Sueyoshi, & Miyata, 1994).

Green Chemistry and Environmental Awareness

  • Synthesis of Indoline Derivatives in Green Chemistry: The development of environmentally friendly methods to synthesize indoline derivatives, as demonstrated in NSFC research, highlights the application of green chemistry principles in organic synthesis (Li et al., 2021).

Biocatalysis in Drug Discovery

  • Biocatalyst in Drug Discovery: The characterization of OxaD, a flavin-dependent oxidase from the marine-derived fungus Penicillium oxalicum, in the generation of nitrone-bearing intermediates demonstrates its potential as a biocatalyst in drug discovery and natural product diversification (Newmister et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Indoline structures are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Properties

IUPAC Name

1-nitroso-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXPAHMYCSEIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227194
Record name Indoline, 1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7633-57-0
Record name 1-Nitrosoindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7633-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline, 1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007633570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoline, 1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dihydro-1H-indole (10.0 g, 84 mmol) in acetic acid (100 ml) at 0° C. was added dropwise a solution of sodium nitrite (6.08 g, 88 mmol) in water (25 ml) so that the temperature was maintained below 5° C. After 1 hour water (500 ml) and 1 M hydrochloric acid (500 ml) were added to the precipitate that formed. The mixture was stirred for another hour before the product was filtered off, washed with water (3×100 ml) and dried under vacuum to give 1-nitroso-2,3-dihydro-1H-indole as a brown solid (5.27 g). 400 MHz 1H NMR (DMSO-d6) δ: 7.8 (d, J=7.6 Hz 1H), 7.45 (d, J=7.6 Hz, 1H), 7.37 (t, J=7.6 Hz 1H), 7.29 (t, J=7.6 Hz, 1H), 4.09 (m, 2H), 3.19 (t, J=7.6 Hz, 2H); LCMS: 149 [M+H]
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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